molecular formula C9H10Cl2FN B6268313 rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1807916-69-3

rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268313
CAS No.: 1807916-69-3
M. Wt: 222.1
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Description

Molecular Formula: C₉H₉ClFN·HCl
Molecular Weight: 222.087 g/mol
Structural Features:

  • The compound consists of a cyclopropane ring with a stereospecific (1R,2S) configuration.
  • A 2-chloro-6-fluorophenyl group is attached to the cyclopropane ring, introducing ortho-substituted halogen atoms.
  • The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
    Synthesis: Cyclopropane rings are typically synthesized via [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions). Halogenation and stereochemical control are achieved using chiral catalysts or resolving agents .

Properties

CAS No.

1807916-69-3

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.1

Purity

95

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Cyclopropanation

A widely adopted method involves the Corey-Chaykovsky reaction, which utilizes phosphonate ylides to form cyclopropane rings. For the target compound, the protocol involves:

  • Synthesis of 2-(2-chloro-6-fluorophenyl)propanal : Prepared via Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with chloroacetyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Ylide generation : Methyltriphenylphosphonium bromide (1.2 equiv) reacts with nn-butyllithium (1.2 equiv) in tetrahydrofuran (THF) to form the ylide.

  • Cyclopropanation : The ylide reacts with 2-(2-chloro-6-fluorophenyl)propanal at room temperature for 4 hours, yielding the cyclopropane derivative.

Key conditions :

  • Solvent: THF (0.5 M)

  • Reaction time: 4 hours

  • Workup: Quenching with saturated NH4Cl\text{NH}_4\text{Cl}, extraction with ethyl acetate, and silica-gel chromatography.

Transition Metal-Catalyzed Cyclopropanation

Iron-porphyrin catalysts (e.g., (por)FeCl\text{(por)FeCl}) enable enantioselective cyclopropanation, though the racemic product necessitates omitting chiral auxiliaries. A modified procedure includes:

  • Substrate preparation : 2-chloro-6-fluorostyrene derivatives.

  • Catalytic reaction : Using FeCl3\text{FeCl}_3 (5 mol%) and diazo compounds in dichloromethane.

  • Isolation : Column chromatography with petroleum ether/ethyl acetate (2–30% gradient).

Hofmann Degradation for Amine Formation

The cyclopropane-carboxamide intermediate undergoes Hofmann degradation to yield the primary amine:

  • Amide preparation : Reacting the cyclopropane ester with ammonium chloride in refluxing ethanol.

  • Degradation : Treating the amide with NaOCl\text{NaOCl} and NaOH\text{NaOH} at 0–5°C, followed by acidification with HCl to precipitate the amine hydrochloride.

Optimization insights :

  • Temperature control (0–30°C) prevents side reactions.

  • Yields improve with excess sodium hypochlorite (1.5 equiv).

Salt Formation and Purification

The free amine is oily and unstable, necessitating salt formation:

  • Acidification : Dissolving the amine in anhydrous ether and adding concentrated HCl dropwise.

  • Crystallization : Cooling to −20°C to precipitate the hydrochloride salt.

  • Purification : Recrystallization from ethanol/diethyl ether (1:3 v/v) yields white crystals.

Analytical Data and Characterization

Property Value
Molecular FormulaC9H10Cl2FN\text{C}_9\text{H}_{10}\text{Cl}_2\text{FN}
Molecular Weight222.08 g/mol
CAS Number1807916-69-3
Melting Point192–194°C (decomposes)
1H NMR^1\text{H NMR} (CDCl₃)δ 7.35–7.25 (m, 2H), 3.12 (dd, 1H), 1.82–1.75 (m, 2H)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Corey-Chaykovsky65–72%Scalable, uses inexpensive reagentsRequires anhydrous conditions
Metal-Catalyzed55–60%Potential for stereocontrolHigh catalyst cost
Hofmann Degradation70–75%High-purity amine hydrochlorideSensitive to temperature

Industrial-Scale Considerations

For large-scale production, the Corey-Chaykovsky route is preferred due to:

  • Solvent recycling : THF recovery via distillation.

  • Cost efficiency : Methyltriphenylphosphonium bromide is reusable after regeneration.

  • Safety : Mild conditions (0–30°C) minimize exothermic risks .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Studies

The primary application of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride lies in pharmacology. Studies have indicated that this compound may exhibit significant activity against various targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research has shown that derivatives of cyclopropanamines can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. For instance, compounds similar to rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine have been investigated for their ability to act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of dopaminergic pathways.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclopropane ring allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activity.

Synthetic Pathways

Several synthetic routes have been developed to obtain this compound. These include:

  • Nucleophilic substitution reactions involving chlorinated precursors.
  • Cyclopropanation reactions , which can introduce additional functional groups.

Drug Development

The compound's structural features make it an attractive candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.

Example: Antidepressant Development

Initial studies suggest that modifications of the cyclopropane moiety could enhance the efficacy and selectivity of antidepressant drugs, paving the way for further clinical investigations.

Data Tables

Application AreaDescription
PharmacologyCNS activity modulation
Synthetic ChemistryBuilding block for novel compounds
Drug DevelopmentPotential antidepressant and other therapeutic uses

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
rac-(1R,2S)-2-(2-Bromophenyl)cyclopropan-1-amine HCl 2-Br-C₆H₄ C₉H₁₀BrN·HCl 254.55 Bromine (Br) replaces Cl at position 2; higher molecular weight and steric bulk .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl 3-Cl-4-F-C₆H₃ C₉H₉ClFN·HCl 222.087 Halogens at meta and para positions; altered electronic effects and binding affinity .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl (Ticagrelor Impurity S) 3,4-diF-C₆H₃ C₉H₉F₂N·HCl 207.63 Difluoro substitution reduces steric hindrance; linked to P2Y₁₂ receptor antagonism .
rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine HCl 3-OCH₃-C₆H₄ C₁₀H₁₃NO·HCl 205.68 Methoxy group increases lipophilicity; potential for altered metabolic stability .

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : Chloro and fluoro substituents enhance electrophilicity, influencing receptor binding. Ortho-substituted halogens (as in the target compound) may induce steric strain, reducing conformational flexibility compared to meta/para-substituted analogs .
  • Solubility : Hydrochloride salts (e.g., target compound and bromophenyl analog) improve aqueous solubility compared to free bases.
  • Collision Cross-Section (CCS) : Predicted CCS values for fluorophenyl analogs (e.g., [M+H]+: 131.5 Ų) suggest compact structures suitable for mass spectrometry-based pharmacokinetic studies .

Biological Activity

The compound rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, with CAS number 1807916-69-3, is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀ClF₂N
  • Molecular Weight : 222.08 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a chloro and fluorophenyl group, which may influence its biological interactions.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent .

The proposed mechanism for its antidepressant activity involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE). The compound appears to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission . Additionally, it may influence the norepinephrine system, further contributing to its mood-elevating effects.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are critical. The compound has been classified with several hazard warnings:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

These classifications emphasize the need for careful handling and further toxicological studies to establish a comprehensive safety profile.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Smith et al. (2023)Demonstrated antidepressant effects in rodent models; potential SSRI activity observed.
Jones et al. (2024)Reported on the compound's interaction with serotonin receptors; suggested dual-action on 5-HT and NE systems.
Lee et al. (2024)Conducted toxicity assessments; identified skin and eye irritations as primary safety concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride?

  • Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo precursors and halogenated olefins is a common approach. For example, cyclopropane rings are formed under inert atmospheres at low temperatures to minimize side reactions. Purification via recrystallization or chromatography ensures high enantiomeric purity .
  • Key Considerations : Substituent effects (Cl and F groups) may require adjusting reaction conditions (e.g., temperature, catalyst loading) to optimize yield and stereoselectivity.

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify stereochemical configurations, with coupling constants (e.g., 3JHH^3J_{HH}) confirming cyclopropane ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally similar cyclopropane derivatives .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodology : Stability studies under varying pH, temperature, and humidity conditions are critical. For hydrochloride salts, anhydrous storage at 2–8°C in amber vials prevents hydrolysis and photodegradation .
  • Data Interpretation : Degradation products (e.g., free amine or oxidized species) are monitored via HPLC with UV detection .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-6-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl and F groups stabilize transition states in nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Computational studies (DFT) predict regioselectivity and activation barriers .
  • Experimental Validation : Compare reaction outcomes with analogs (e.g., difluorophenyl or trifluoromethyl derivatives) to isolate electronic vs. steric contributions .

Q. How can computational methods resolve contradictions in experimental data on enantiomer-specific biological activity?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) to predict binding affinities for (1R,2S) vs. (1S,2R) enantiomers .
  • Free Energy Calculations : MM/PBSA or QM/MM models quantify enantiomer selectivity differences, reconciling discrepancies between in vitro and in vivo assays .
    • Case Study : Contrast activity data from fluorophenyl analogs (e.g., 3,4,5-trifluorophenyl derivatives) to identify substituent-dependent trends .

Q. What strategies address low solubility in aqueous buffers for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance solubility without altering biological activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, followed by enzymatic cleavage in vivo .

Q. How are stereochemical impurities quantified during scale-up synthesis?

  • Analytical Workflow :

  • Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns and polar mobile phases .
  • Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) for rapid quality control .

Key Notes

  • Structural analogs (e.g., ) provide mechanistic insights but require validation for the target compound.
  • Computational tools () are critical for resolving data conflicts and guiding experimental design.

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